An In-depth Technical Guide to 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn)
An In-depth Technical Guide to 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as Prometryn, is a selective herbicide belonging to the triazine class. It is widely utilized in agriculture to control annual broadleaf and grass weeds in various crops, including cotton and celery.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of Prometryn, tailored for a scientific audience.
Chemical Structure and Properties
The chemical structure of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine consists of a 1,3,5-triazine ring substituted with an isopropylamino group at position 4, a methylthio group at position 6, and an amino group at position 2.
Chemical Structure:
Chemical Identity
| Parameter | Value |
| IUPAC Name | N2-isopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine |
| CAS Number | 7287-19-6 |
| Molecular Formula | C₇H₁₂N₄S |
| Molecular Weight | 196.27 g/mol |
| InChI | InChI=1S/C7H12N4S/c1-5(2)9-7-10-6(8)11-4-12(7)3/h5H,4H2,1-3H3,(H,9,10,11) |
| InChIKey | ZWIHMCMVJWKGSB-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=NC(=N1)N)NC(C)C |
| Synonyms | Prometryn, 2,4-bis(isopropylamino)-6-(methylthio)-s-triazine, Gesagard, Caparol |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Colorless crystals | [1] |
| Melting Point | 118-120 °C | Extoxnet |
| Boiling Point | Decomposes before boiling | - |
| Solubility in Water | 48 mg/L at 20 °C | Extoxnet |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, and methanol | Extoxnet |
| Vapor Pressure | 1.3 x 10⁻⁶ mmHg at 25 °C | - |
| logP (Octanol-Water Partition Coefficient) | 3.34 | Extoxnet |
Synthesis
The synthesis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine typically proceeds via a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups.
General Experimental Protocol
The following is a representative protocol for the synthesis of Prometryn, based on general methods for the synthesis of substituted triazines.
Materials:
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Cyanuric chloride
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Isopropylamine
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Methyl mercaptan (or its sodium salt, sodium thiomethoxide)
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A suitable base (e.g., sodium hydroxide, sodium carbonate, or a tertiary amine like triethylamine)
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An appropriate solvent (e.g., acetone, acetonitrile, or a biphasic system with water)
Procedure:
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First Substitution (Amination): Cyanuric chloride is dissolved in a suitable solvent and cooled to a low temperature (typically 0-5 °C). One equivalent of isopropylamine is added dropwise, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction is stirred for a specific period at this temperature to yield 2-chloro-4-isopropylamino-6-amino-1,3,5-triazine.
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Second Substitution (Thiolation): To the intermediate from the previous step, one equivalent of methyl mercaptan or its sodium salt is added. The reaction temperature may be gradually increased to facilitate the substitution of the second chlorine atom. A base is again used to scavenge the generated HCl.
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Work-up and Purification: Upon completion of the reaction (monitored by techniques such as thin-layer chromatography), the reaction mixture is typically quenched with water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine.
Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and the choice of base and solvent should be optimized for the best yield and purity.
Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of Prometryn provides key information about its molecular weight and fragmentation pattern, which is crucial for its identification.
| m/z | Interpretation |
| 241 | [M]⁺, Molecular ion |
| 226 | [M - CH₃]⁺ |
| 198 | [M - C₃H₇]⁺ (loss of isopropyl group) |
| 184 | [M - CH₃ - C₂H₄]⁺ |
| 156 | [M - C₃H₇ - C₂H₂N]⁺ |
| 69 | [C₃H₅N₂]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of Prometryn displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretching | Amine (NH₂) and secondary amine (NH) |
| 2850-2970 | C-H stretching | Isopropyl and methyl groups |
| ~1620 | N-H bending | Amine (NH₂) |
| ~1550 | C=N stretching | Triazine ring |
| ~1450 | C-H bending | Isopropyl and methyl groups |
| ~1240 | C-N stretching | |
| ~680 | C-S stretching | Methylthio group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of Prometryn by providing detailed information about the hydrogen and carbon environments in the molecule.
¹H NMR (Proton NMR):
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δ ~1.2 ppm (doublet, 6H): Corresponds to the two methyl groups of the isopropyl substituent.
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δ ~2.5 ppm (singlet, 3H): Attributed to the protons of the methylthio group (-S-CH₃).
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δ ~4.1 ppm (septet, 1H): Represents the methine proton of the isopropyl group (-CH(CH₃)₂).
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δ ~5.0-7.0 ppm (broad signals, 3H): These are attributed to the protons of the primary amine (-NH₂) and the secondary amine (-NH-), which can be exchangeable with D₂O.
¹³C NMR (Carbon NMR):
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δ ~12 ppm: Carbon of the methylthio group (-S-CH₃).
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δ ~22 ppm: Carbons of the two methyl groups of the isopropyl substituent.
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δ ~43 ppm: Methine carbon of the isopropyl group.
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δ ~165-175 ppm: Carbons of the triazine ring. The exact chemical shifts would vary depending on the substitution pattern.
Biological Activity and Signaling Pathways
Mechanism of Action as a Herbicide
The primary mode of action of Prometryn as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII) in plants.
Prometryn binds to the D1 protein within the Photosystem II complex, specifically at the binding site for plastoquinone. This binding blocks the electron flow from PSII to the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. The disruption of electron flow also leads to the generation of reactive oxygen species, causing oxidative damage and ultimately leading to cell death in susceptible plants.
Disruption of Ecdysone Signaling in Insects
Recent research has indicated that Prometryn can also act as an endocrine disruptor in some non-target organisms, such as insects. Studies have shown that Prometryn can interfere with the ecdysone signaling pathway, which is crucial for insect molting and development.
Molecular docking studies suggest that Prometryn may bind to the ecdysone receptor (EcR), potentially competing with the natural hormone, 20-hydroxyecdysone. This interference can disrupt the normal downstream signaling cascade that regulates gene expression responsible for molting and metamorphosis, leading to developmental abnormalities and reduced reproductive success in affected insects.[2]
Conclusion
4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn) is a well-established herbicide with a clear mechanism of action involving the inhibition of photosynthesis. Its chemical and physical properties are well-characterized, and its synthesis follows established routes for substituted triazines. Emerging research on its potential as an endocrine disruptor in non-target organisms highlights the importance of understanding its broader biological effects. This technical guide provides a foundational understanding of Prometryn for researchers and scientists in the fields of agriculture, environmental science, and drug development. Further research into its specific interactions with biological targets will continue to refine our understanding of this important compound.
